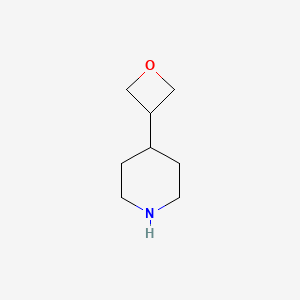

4-(Oxetan-3-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBCRMJQYVTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717082 | |

| Record name | 4-(Oxetan-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-01-1 | |

| Record name | 4-(Oxetan-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Physicochemical Guide to 4-(Oxetan-3-yl)piperidine for the Modern Researcher

Introduction: The Rising Prominence of Oxetane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can fine-tune the properties of drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a powerful tool for enhancing physicochemical and pharmacological profiles.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the strategic modulation of properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide provides an in-depth technical overview of the physicochemical properties of a key building block, 4-(Oxetan-3-yl)piperidine, intended for researchers, scientists, and drug development professionals. By understanding and harnessing the characteristics of this versatile scaffold, researchers can unlock new avenues for the design of next-generation therapeutics.

Core Physicochemical Properties of this compound

A comprehensive understanding of a molecule's fundamental physicochemical properties is paramount in drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5] While specific experimental data for this compound is not extensively published, we can infer its properties based on its structural components and data from closely related analogs. The following table summarizes the key predicted and estimated physicochemical parameters for this compound.

| Property | Value (Estimated/Predicted) | Rationale and Comparative Analysis |

| Molecular Formula | C₈H₁₅NO | As confirmed by PubChem.[6] |

| Molecular Weight | 141.21 g/mol | Calculated from the molecular formula.[7] |

| pKa | 9.5 - 10.5 | The piperidine nitrogen is basic. The electron-withdrawing effect of the oxetane oxygen is expected to slightly reduce the pKa compared to piperidine (pKa ≈ 11.12).[8] For comparison, the pKa of 4-hydroxypiperidine is approximately 10.74.[4] |

| logP | 0.4 (Predicted XlogP) | The oxetane moiety introduces polarity, suggesting a lower lipophilicity compared to a simple alkyl-substituted piperidine. The predicted XlogP value of 0.4 indicates a relatively hydrophilic character.[7] This is in contrast to the more hydrophilic 4-hydroxypiperidine, which has an experimental logP of -0.21 to -0.35.[4][5] |

| Aqueous Solubility | High | The presence of both a basic nitrogen and a polar oxetane ring suggests good aqueous solubility, particularly at acidic pH where the piperidine nitrogen will be protonated. For comparison, 4-hydroxypiperidine is described as soluble in water.[5] |

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and oxetane rings. The protons on the carbons adjacent to the piperidine nitrogen (C2 and C6) would likely appear as multiplets in the range of 2.5-3.0 ppm. The protons on the oxetane ring would likely appear as triplets or multiplets around 4.0-4.8 ppm. The remaining piperidine ring protons would be found in the upfield region, typically between 1.2 and 2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The carbons adjacent to the piperidine nitrogen (C2 and C6) are expected around 45-50 ppm. The carbons of the oxetane ring would be deshielded due to the electronegative oxygen, appearing in the range of 70-80 ppm. The remaining piperidine carbons would resonate at approximately 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

-

N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

-

C-H stretch: Multiple bands in the region of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the piperidine and oxetane rings.

-

C-O stretch: A strong, characteristic band in the region of 950-1150 cm⁻¹ corresponding to the C-O-C stretching of the oxetane ether linkage.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules. Common fragmentation pathways for piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atom.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for determining the key physicochemical properties of novel compounds like this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.[7][9] Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[2]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[2]

-

Titration Setup:

-

Place 20 mL of the this compound solution into a beaker with a magnetic stir bar.

-

Add 20 mL of the 0.15 M KCl solution.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped significantly, passing the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) corresponds to the pKa of the conjugate acid of the piperidine nitrogen.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[10]

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a glass vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol (e.g., 1 mL of each).

-

Add a small aliquot of the stock solution of this compound to the vial.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

-

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by HPLC

Aqueous solubility is a critical factor for oral drug absorption and formulation development. A common and accurate method for its determination involves generating a saturated solution and quantifying the dissolved compound by HPLC.[11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the saturated filtrate and the standard solutions by a validated HPLC method with UV or MS detection.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the dissolved compound in the filtrate by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

-

Caption: Workflow for aqueous solubility determination by HPLC.

Synthetic Strategy

The synthesis of this compound can be approached through several established methods for piperidine ring formation and functionalization. A plausible and efficient route would involve the reductive amination of a suitable ketone precursor or the alkylation of a piperidine derivative. One common strategy involves the reaction of a piperidine synthon with an oxetane-containing electrophile. For instance, the reaction of a 4-substituted piperidine, such as 4-lithiomethylpiperidine (generated in situ), with oxetan-3-one, followed by reduction, could yield the desired product. Alternatively, a multi-step synthesis starting from commercially available piperidine-4-carboxylic acid could be envisioned, involving reduction to the corresponding alcohol, conversion to a leaving group, and subsequent displacement with an appropriate oxetane nucleophile. General strategies for the synthesis of substituted piperidines often involve the reduction of corresponding pyridine derivatives or the cyclization of acyclic precursors.[3][12]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for contemporary drug discovery. Its inherent physicochemical properties, driven by the unique combination of the piperidine and oxetane motifs, offer medicinal chemists a powerful handle to optimize the ADME profiles of lead compounds. The provided in-depth guide to its predicted properties and the detailed experimental protocols for their determination will empower researchers to effectively utilize this scaffold in their quest for novel and improved therapeutics. As the demand for drug candidates with superior "drug-like" properties continues to grow, the strategic incorporation of scaffolds such as this compound will undoubtedly play an increasingly crucial role in the future of pharmaceutical research and development.

References

- El-Sawy, E. R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

- Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry.

-

ChemBK. 4-Hydroxypiperidine. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChemLite. This compound hydrochloride (C8H15NO). [Link]

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

SpectraBase. Piperidine. [Link]

-

NIST. Piperidine. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. np-mrd.org [np-mrd.org]

- 3. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]

- 4. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C8H15NO | CID 55264245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 9. 4-ヒドロキシピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of 4-(Oxetan-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(Oxetan-3-yl)piperidine scaffold has emerged as a compelling structural motif in modern medicinal chemistry. This guide provides a comprehensive analysis of its structure, conformational preferences, and the underlying principles that govern its utility in drug design. We will delve into the synthetic strategies, spectroscopic characterization, and the profound impact of this unique combination of a saturated heterocycle and a strained ether on key drug-like properties. This document is intended to serve as a technical resource for researchers leveraging this scaffold to address complex challenges in drug discovery.

Introduction: A Tale of Two Rings

The strategic combination of the piperidine and oxetane rings in this compound creates a molecule with a unique and highly desirable set of properties for drug development. The piperidine ring, a ubiquitous scaffold in numerous natural products and FDA-approved drugs, offers a versatile, three-dimensional framework that can be readily functionalized to interact with biological targets.[1] Its conformational flexibility allows it to adapt to the topology of binding sites, making it a privileged structure in medicinal chemistry.[1]

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "magic" moiety in drug design. Initially perceived as a niche structural element, it is now recognized as a powerful tool for modulating the physicochemical properties of drug candidates.[2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[2][3][4] The oxetane ring often serves as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5]

This guide will explore the synergistic interplay of these two rings in this compound, providing a detailed examination of its structure and conformational landscape.

Structural and Conformational Analysis

The conformational behavior of this compound is primarily dictated by the chair conformation of the piperidine ring, which is the most stable arrangement for this six-membered heterocycle.[6][7] The key conformational question revolves around the orientation of the oxetan-3-yl substituent at the C4 position: does it preferentially occupy an equatorial or an axial position?

The Chair Conformations: A Dynamic Equilibrium

Like other 4-substituted piperidines, this compound exists as a dynamic equilibrium between two chair conformers: one with the oxetane group in the equatorial position and the other with it in the axial position.

Caption: Conformational equilibrium of this compound.

For most 4-substituted piperidines, the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of unfavorable 1,3-diaxial interactions.[3] In the axial conformation, the substituent experiences steric hindrance from the axial hydrogens at the C2 and C6 positions of the piperidine ring.

Influence of the Oxetane Substituent

The oxetane moiety at the C4 position is expected to follow this general principle and predominantly adopt the equatorial orientation. The energetic penalty for placing the relatively bulky oxetane group in the axial position would be considerable.

Computational studies on analogous 4-substituted piperidines have shown that the energy difference between the equatorial and axial conformers can range from 0.2 to over 2 kcal/mol, depending on the size and nature of the substituent.[3] For the oxetan-3-yl group, this difference is expected to be in the higher end of this range, leading to a strong preference for the equatorial conformation.

Predicted Structural Parameters

While a definitive X-ray crystal structure of the unsubstituted this compound is not publicly available, we can predict the key structural parameters of the favored equatorial conformer based on computational modeling and data from related structures.

| Parameter | Predicted Value | Rationale |

| Piperidine Ring | ||

| C-N Bond Length | ~1.47 Å | Typical for a saturated amine. |

| C-C Bond Length | ~1.53 Å | Standard sp³-sp³ carbon bond. |

| C-N-C Bond Angle | ~111° | Consistent with a tetrahedral nitrogen in a six-membered ring. |

| C-C-C Bond Angle | ~111° | Typical for a cyclohexane-like chair conformation. |

| Oxetane Ring | ||

| C-O Bond Length | ~1.46 Å | Characteristic of a strained cyclic ether.[8] |

| C-C Bond Length | ~1.53 Å | Similar to the piperidine ring.[8] |

| C-O-C Bond Angle | ~90° | Highly constrained due to the four-membered ring.[8] |

| Puckering Angle | ~15-20° | Substituted oxetanes are puckered to relieve eclipsing strain.[8] |

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound. A common and efficient approach involves the reductive amination of oxetan-3-one with a suitable piperidine precursor. An alternative strategy is the coupling of a pre-formed piperidine nucleophile with an oxetane electrophile. Below is a representative synthetic protocol.

Caption: A plausible synthetic workflow for this compound.

Representative Synthetic Protocol

Step 1: Protection of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (2.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion (monitored by TLC), perform an aqueous workup and purify by column chromatography to yield N-Boc-4-piperidone.

Step 2: Nucleophilic Addition of Oxetan-3-one

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting enolate solution for 30-60 minutes at -78 °C.

-

Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF.

-

After stirring for 2-3 hours at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify to obtain N-Boc-4-hydroxy-4-(oxetan-3-yl)piperidine.

Step 3: Deoxygenation

-

The deoxygenation of the tertiary alcohol can be achieved through various methods, such as a Barton-McCombie deoxygenation or by conversion to a xanthate followed by radical reduction.

Step 4: Deprotection

-

Dissolve the N-Boc-4-(oxetan-3-yl)piperidine (1.0 eq) in a solvent like dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base and extract the final product, this compound.

Spectroscopic Characterization

The structure and conformation of this compound can be elucidated using a combination of spectroscopic techniques, with NMR being particularly informative.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted NMR chemical shifts for the major equatorial conformer of this compound. These are estimates based on data for similar structures and are subject to solvent effects and the specific instrumentation used.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring | ||

| H1 (N-H) | 1.5-2.5 (broad) | - |

| H2, H6 (axial) | 2.5-2.7 | 45-47 |

| H2, H6 (equatorial) | 3.0-3.2 | 45-47 |

| H3, H5 (axial) | 1.2-1.4 | 30-32 |

| H3, H5 (equatorial) | 1.7-1.9 | 30-32 |

| H4 | 1.8-2.0 | 40-42 |

| Oxetane Ring | ||

| H3' | 3.2-3.4 | 38-40 |

| H2', H4' | 4.5-4.7 | 75-77 |

The coupling constants between the protons on the piperidine ring can provide valuable information about the chair conformation. For instance, a large axial-axial coupling constant (J ≈ 10-13 Hz) for the H4 proton would be indicative of its axial orientation, confirming the equatorial position of the oxetane substituent.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable asset in the medicinal chemist's toolbox for several key reasons:

-

Bioisosterism: It can act as a hydrophilic and metabolically more stable bioisostere for a gem-dimethyl group or a carbonyl group.[4][5] This allows for the fine-tuning of a molecule's properties without drastically altering its shape.

-

Improved Physicochemical Properties: The incorporation of the polar oxetane ring generally leads to an increase in aqueous solubility and a decrease in lipophilicity (LogP/LogD).[2][3] This can be crucial for improving the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, which can lead to an improved half-life of a drug.[8]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of the piperidine nitrogen. This can be advantageous in mitigating potential off-target effects associated with high basicity, such as hERG channel inhibition.

Experimental Protocols

Computational Conformational Analysis

This protocol outlines a general workflow for performing a computational analysis to validate the conformational preferences of this compound.

Caption: Workflow for computational conformational analysis.

Methodology:

-

Structure Generation: Build 3D models of both the axial and equatorial conformers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Energy Analysis: Calculate the Gibbs free energy (G) for each conformer. The relative energy difference (ΔG) will indicate the most stable conformer at a given temperature.

-

Data Extraction: From the optimized structures, extract key geometric parameters such as bond lengths, bond angles, and dihedral angles for comparison and analysis.

NMR Analysis for Conformational Determination

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Signal Assignment: Assign all proton signals using 2D NMR techniques such as COSY and HSQC.

-

Coupling Constant Analysis: Carefully measure the coupling constants (J-values), particularly for the proton at C4. A large coupling constant (typically > 10 Hz) between H4 and the adjacent axial protons would confirm an axial orientation for H4 and thus an equatorial position for the oxetane substituent.

-

NOE Analysis (Optional): Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can provide through-space correlations between protons, further confirming the spatial arrangement of the substituents in the preferred conformation.

Conclusion

This compound is a structurally elegant and medicinally relevant scaffold that offers a wealth of opportunities for drug discovery. Its conformational behavior is well-defined, with a strong preference for the equatorial orientation of the oxetane substituent. This predictable three-dimensional structure, combined with the beneficial effects of the oxetane ring on physicochemical properties, makes it an attractive building block for the design of novel therapeutics. A thorough understanding of its structure, conformation, and synthesis is paramount for researchers aiming to unlock the full potential of this promising molecular framework.

References

-

Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12304-12373. [Link]

-

Wessjohann, L. A., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1466-1484. [Link]

-

Carreira, E. M., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12452. [Link]

-

Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates Blog. [Link]

-

PubChem. (n.d.). This compound hydrochloride. PubChem. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]

-

Abraham, R. J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8565-8573. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Emergence of 4-(Oxetan-3-yl)piperidine: A Bioisosteric Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to the exploration of unique chemical space. The piperidine ring, a privileged scaffold in numerous approved drugs, has been the subject of extensive derivatization.[1][2][3] This guide delves into the discovery and rationale behind a particularly impactful modification: the incorporation of an oxetane ring at the 4-position of piperidine, creating the 4-(oxetan-3-yl)piperidine moiety. We will explore its role as a strategic bioisosteric replacement, its influence on critical drug-like properties, and provide detailed experimental protocols for its synthesis and evaluation. This document serves as a comprehensive resource for researchers seeking to leverage this valuable building block in their drug discovery programs.

Introduction: The Quest for Ideal Physicochemical Properties

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant rate of attrition attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Historically, medicinal chemistry has often focused on flat, aromatic structures, which, while potent, can suffer from poor solubility, high metabolic liability, and off-target effects. This has led to a paradigm shift towards the incorporation of three-dimensional (3D) saturated heterocyclic scaffolds to navigate beyond "flatland" and access more favorable physicochemical properties.[1][5]

The piperidine moiety is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for its ability to introduce a basic nitrogen center for target interaction and to modulate lipophilicity.[1][2][3] However, the parent piperidine ring and its simple alkylated derivatives can still present challenges related to metabolic instability and undesirable basicity. This has spurred the exploration of novel bioisosteric replacements that can retain the desirable features of the piperidine core while addressing its limitations.

This guide focuses on the this compound scaffold, a modern bioisostere that has gained significant traction in contemporary drug design.[5] The introduction of the strained, polar oxetane ring offers a unique combination of properties that can profoundly and beneficially impact a molecule's overall profile.

The Rationale for this compound: A Strategic Bioisostere

The strategic incorporation of the this compound moiety is driven by its ability to act as a bioisosteric replacement for more traditional chemical groups, most notably the gem-dimethyl and carbonyl functionalities.[6] This substitution can lead to a cascade of improvements in a drug candidate's properties.

Mitigating Metabolic Liability

A primary driver for the use of oxetanes is to enhance metabolic stability.[7][8] Metabolically labile positions in a molecule, often benzylic C-H bonds or sites susceptible to cytochrome P450 (CYP) oxidation, can be "blocked" by introducing sterically demanding groups like a gem-dimethyl moiety. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.

The oxetane ring in this compound serves as a polar and metabolically robust alternative.[6][9] Its four-membered ring structure is sterically demanding, shielding adjacent positions from enzymatic attack, yet its ethereal oxygen introduces polarity, counteracting the lipophilic baggage of a gem-dimethyl group.[5][9]

Enhancing Aqueous Solubility and Reducing Lipophilicity

Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation. The polar nature of the oxetane ring, due to its oxygen atom, significantly enhances the aqueous solubility of parent molecules.[5][9] Replacing a lipophilic group with the this compound moiety can dramatically improve a compound's solubility profile.

The distribution coefficient (LogD) at physiological pH (7.4) is a critical parameter for predicting a drug's behavior. The introduction of the oxetane can lower LogD, shifting the molecule into a more favorable range for oral absorption and distribution.[5]

Modulating Basicity (pKa)

The basicity of nitrogen atoms in a drug molecule, quantified by the pKa of its conjugate acid, is a crucial determinant of its absorption, distribution, and potential for off-target effects such as hERG inhibition. The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of a nearby nitrogen, such as the one in the piperidine ring.[10] This reduction in basicity can be advantageous in several ways:

-

Improved Cell Permeability: By reducing the extent of protonation at physiological pH, a lower pKa can lead to a higher proportion of the neutral, more membrane-permeable species.

-

Reduced hERG Liability: High basicity is often associated with an increased risk of binding to the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa can mitigate this risk.

-

Fine-tuning Target Interactions: The ability to modulate the basicity of the piperidine nitrogen allows for the optimization of interactions with the target protein.

Increasing Three-Dimensionality

The spirocyclic nature of the this compound scaffold introduces a significant degree of three-dimensionality into a molecule. This increased 3D character can lead to improved target selectivity and a more favorable entropy of binding, as the molecule is pre-organized in a more rigid conformation.[5]

Synthesis of the this compound Core

The successful application of the this compound scaffold in drug discovery is contingent upon efficient and scalable synthetic routes. While a variety of methods for the synthesis of oxetanes and piperidines have been reported, a common and effective strategy for constructing the this compound core involves a two-step sequence starting from a protected 4-piperidone derivative.[3][11]

Synthetic Workflow

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Oxetan-3-ylidene)-1-Boc-piperidine via Wittig Reaction [11][12][13]

-

Preparation of the Wittig Reagent:

-

To a solution of (3-bromo-oxetan-3-yl)methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.05 eq) dropwise at -78 °C.

-

Allow the reaction mixture to warm to 0 °C and stir for 1 hour to generate the corresponding phosphonium ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78 °C.

-

Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(oxetan-3-ylidene)-1-Boc-piperidine.

-

Step 2: Reduction of 4-(Oxetan-3-ylidene)-1-Boc-piperidine [14]

-

Dissolve 4-(oxetan-3-ylidene)-1-Boc-piperidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 1-4 atm.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 4-(oxetan-3-yl)-1-Boc-piperidine.

Step 3: Deprotection to Yield this compound

-

Dissolve 4-(oxetan-3-yl)-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

If necessary, triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

-

Filter the solid and dry under vacuum to obtain the desired this compound salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Impact on Physicochemical and Pharmacokinetic Properties: A Data-Driven Analysis

Table 1: Comparative Physicochemical and Predicted ADME Properties of Piperidine and its Methyl Isomers [4]

| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |

| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 | 99.18 |

| logP | 0.84 | 1.1 | 1.1 | 1.1 |

| pKa | 11.22 | 10.95 | 11.07 | 11.23 |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted: Moderate | Predicted: Moderate to High | Predicted: Moderate to High | Predicted: Moderate to High |

| Metabolic Stability (Intrinsic Clearance, µL/min/mg protein) | Predicted: Low | Predicted: Moderate | Predicted: Moderate | Predicted: Low |

| Plasma Protein Binding (%) | Predicted: Low | Predicted: Low | Predicted: Low | Predicted: Low |

Data for logP and pKa are experimental values from chemical databases. Caco-2 permeability, metabolic stability, and plasma protein binding are based on in silico predictions and serve as a general guide.[4]

Key Insights from Comparative Data:

-

Lipophilicity (logP): The addition of a methyl group increases lipophilicity. The introduction of an oxetane, being a polar group, is expected to have the opposite effect, reducing logP and increasing hydrophilicity compared to a similarly sized alkyl substituent.

-

Basicity (pKa): The position of the methyl group has a modest impact on the pKa. In contrast, the strong inductive effect of the oxetane ring is known to cause a more significant reduction in the pKa of a neighboring amine, a key advantage in modulating this property.[10]

-

Metabolic Stability: The 4-position on the piperidine ring is generally less prone to metabolism than the 2- or 3-positions. The oxetane moiety at the 4-position is expected to further enhance metabolic stability by blocking potential sites of oxidation.

Case Studies in Drug Discovery

The utility of the oxetane-substituted piperidine/piperazine motif is exemplified by its incorporation into several clinical candidates.

Fenebrutinib (GDC-0853): A Non-Covalent BTK Inhibitor

Fenebrutinib is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of autoimmune diseases.[9][15] A key feature of its structure is the N-(oxetan-3-yl)piperazine moiety.

Figure 2: Structure of Fenebrutinib.

In the development of Fenebrutinib, the oxetane moiety was introduced to modulate the pKa of the piperazine nitrogen.[5] This substitution successfully lowered the pKa, which contributed to a reduction in hERG inhibition and an overall improved safety profile.[16] The synthesis of Fenebrutinib involves a reductive amination of a piperazine intermediate with oxetan-3-one, a testament to the practicality of this synthetic strategy.[7][15]

Lanraplenib (GS-9876): A Selective SYK Inhibitor

Lanraplenib is a selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of autoimmune diseases.[6][17] Its structure features a 4-(oxetan-3-yl)piperazin-1-yl group.

Figure 3: Structure of Lanraplenib.

The discovery of Lanraplenib involved the optimization of a lead compound that contained a morpholine ring. While potent, the morpholine-containing analog suffered from metabolic instability. Replacement of the morpholine with the N-(oxetan-3-yl)piperazine moiety resulted in a significant improvement in metabolic stability and solubility, while maintaining high potency.[6] This case study highlights the successful application of the oxetane-for-morpholine bioisosteric switch.

Experimental Protocols for Property Assessment

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay

This assay measures the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily CYPs.[4][15]

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

-

Lipophilicity Determination: Shake-Flask Method for LogD

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase at a specific pH.[7][8]

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).

-

Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together and allowing the phases to separate.

-

-

Partitioning:

-

Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).

-

Basicity Measurement: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[18][19]

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

-

The solution should have a known concentration.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be determined from the point of maximum buffer capacity in a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Conclusion

The this compound scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its discovery and application are a testament to the power of rational, bioisostere-driven drug design. By offering a unique combination of properties—enhanced metabolic stability, improved aqueous solubility, reduced lipophilicity, and the ability to fine-tune basicity—this moiety provides a powerful strategy for overcoming common ADME challenges and optimizing the developability of drug candidates. The successful incorporation of this scaffold into clinical candidates like Fenebrutinib and Lanraplenib underscores its real-world impact. As the drive towards more complex, 3D-rich chemical matter continues, the this compound core is poised to play an increasingly important role in the discovery of the next generation of therapeutics.

References

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

-

Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). (2019). ACS Publications. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). PMC - NIH. [Link]

-

Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. (2020). PMC - NIH. [Link]

-

Shake Flask LogD. (n.d.). Domainex. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Lanraplenib Succinate | C58H68N18O14 | CID 133082362. (n.d.). PubChem - NIH. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. (2020). ACS Medicinal Chemistry Letters - ACS Publications. [Link]

-

WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews - ACS Publications. [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. (2001). Elsevier. [Link]

-

The Wittig reaction. A phosphonium ylide (1) and a carbonyl compound... (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PMC - NIH. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed. [Link]

-

This compound | C8H15NO | CID 55264245. (n.d.). PubChem. [Link]

-

This compound [1257294-01-1]. (n.d.). Chemsigma. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]

- Synthesis method for N-Boc-3-piperidone. (n.d.).

-

A novel synthesis of 1-aryl-3-piperidone derivatives. (n.d.). PMC - NIH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Europe PMC. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. adichemistry.com [adichemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Lanraplenib | C23H25N9O | CID 118161062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Data of 4-(Oxetan-3-yl)piperidine: A Technical Guide for Researchers

Introduction: The Significance of 4-(Oxetan-3-yl)piperidine in Modern Drug Discovery

The confluence of the piperidine scaffold, a privileged structure in medicinal chemistry, with the oxetane motif, a versatile functional group mimic, has given rise to a class of compounds with significant potential in drug development. This compound, in particular, represents a key building block in this arena. The oxetane ring, often considered a polar surrogate for a gem-dimethyl or carbonyl group, can profoundly influence a molecule's physicochemical properties, including solubility, metabolic stability, and lipophilicity.[1] A thorough understanding of the spectroscopic characteristics of this compound is therefore paramount for its unambiguous identification, quality control, and the structural elucidation of its more complex derivatives.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document delves into the rationale behind the spectral features, offering insights grounded in established principles of spectroscopic interpretation.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme for the atoms in this compound will be utilized throughout this guide.

Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.

-

α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. [2]* Loss of the Oxetane Substituent: Cleavage of the bond between the piperidine C4 and the oxetane C7 would result in a fragment ion corresponding to the piperidine ring.

-

Ring Opening: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. [2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data, designed to be self-validating and in line with industry best practices.

Protocol 1: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Protocol 2: Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and processing.

Conclusion: A Foundation for Future Research

The spectroscopic data and interpretation provided in this guide serve as a foundational reference for researchers working with this compound and its derivatives. A thorough understanding of its NMR and MS characteristics is essential for ensuring the identity and purity of this valuable building block, and for the confident structural elucidation of novel compounds derived from it. The provided protocols offer a robust framework for obtaining high-quality, reproducible spectroscopic data, thereby upholding the principles of scientific integrity and enabling the accelerated discovery and development of new chemical entities.

References

-

Burrows, J. N., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(19), 14053–14080. [Link]

Sources

A Senior Application Scientist's Guide to 4-(Oxetan-3-yl)piperidine Derivatives: Commercial Availability, Synthesis, and Application in Modern Drug Discovery

Introduction: The Emergence of a Powerful Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. Historically, the piperidine ring has been established as one of the most valuable and privileged scaffolds in drug design, present in a vast array of clinically approved drugs.[1][2][3] Its conformational flexibility, basic nitrogen center for salt formation, and robust three-dimensional (3D) structure contribute to its widespread success.[1][2]

Concurrently, the oxetane ring has emerged from relative obscurity to become a powerful tool for molecular design.[4][5] This small, polar, and non-planar four-membered ether is increasingly utilized as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[4][5] Its introduction into a molecule can profoundly and beneficially influence properties such as aqueous solubility, metabolic stability, and lipophilicity, without a significant increase in molecular weight.[4]

The fusion of these two motifs into the 4-(Oxetan-3-yl)piperidine scaffold creates a building block of significant strategic value for drug discovery programs. This guide provides an in-depth technical overview of its commercial availability, proven synthetic methodologies, and the scientific rationale for its application, tailored for researchers, chemists, and drug development professionals.

Strategic Value: Optimizing Drug-Like Properties

The incorporation of the this compound scaffold is a deliberate strategy to imbue a lead compound with superior drug-like characteristics. The rationale is grounded in the synergistic effects of the two constituent rings.

-

Enhanced Aqueous Solubility and Reduced Lipophilicity: The oxetane moiety is a polar motif containing a hydrogen bond acceptor. Its incorporation can disrupt planarity and increase polarity, often leading to a marked improvement in aqueous solubility and a reduction in the logarithm of the partition coefficient (logP) — critical factors for achieving good oral bioavailability.[6]

-

Improved Metabolic Stability: The piperidine ring itself is generally more metabolically stable than many aromatic systems.[1] The oxetane ring can be strategically placed to act as a "metabolic shield," blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the oxetane ether linkage is significantly more stable to cleavage than, for example, a corresponding ester bond.[7]

-

Increased Three-Dimensionality (Fsp³): Drug candidates with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have greater target selectivity and a lower attrition rate in clinical development. Both the piperidine and oxetane rings are inherently 3D, moving molecular shapes away from the flat structures that often plague screening libraries and contributing to novel and specific interactions with protein binding sites.[2][8]

-

Vectorial Exit Point: The piperidine nitrogen provides a reliable and synthetically tractable exit point for further derivatization, allowing the scaffold to be readily integrated into a broader molecular framework while projecting the beneficial oxetane group into a desired region of chemical space.

Commercial Availability & Sourcing

The this compound scaffold and its immediate precursors are readily available from numerous chemical suppliers, making it an accessible building block for research and development. The parent compound is most commonly supplied as a free base or as a more stable salt, such as the hydrochloride or oxalate salt, which often improves handling and shelf-life.

| Product Name | CAS Number | Common Form(s) | Key Suppliers |

| This compound | 1257294-01-1 | Free Base | BLD Pharm, Chemsigma, ChemicalBook[9][10][11] |

| This compound hydrochloride | 2648948-73-4 | Hydrochloride Salt | BLD Pharm[12] |

| This compound oxalate(2:1) | 1523606-46-3 | Oxalate Salt | BLD Pharm[13] |

| Oxetan-3-one | 6704-31-0 | Precursor | Multiple |

| N-Boc-4-(oxetan-3-yl)piperidine | 1421943-92-7 | N-Boc Protected | Multiple |

| Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | 1254115-22-4 | N-Cbz Protected | Fisher Scientific (eMolecules)[14] |

This table is representative and not exhaustive. Researchers should consult supplier catalogs for current availability, purity, and scale.

Synthetic Strategies for Novel Analogs

While a variety of N-substituted derivatives can be purchased directly, the true power of this scaffold lies in its utility for generating novel chemical entities. The piperidine nitrogen serves as a versatile chemical handle for elaboration. The oxetane ring is remarkably stable to a wide range of common synthetic transformations, including many reductive, oxidative, and cross-coupling reactions, allowing for its early introduction into a synthetic sequence.[15]

A primary and highly reliable method for derivatization is the N-alkylation or N-arylation of the parent piperidine .

Representative Protocol: Reductive Amination

This protocol describes the synthesis of an N-benzylated derivative via reductive amination, a robust and widely applicable method for functionalizing the piperidine nitrogen.

Objective: To synthesize 1-benzyl-4-(oxetan-3-yl)piperidine.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

-

Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (DCM or DCE).

-

Imine Formation: Add benzaldehyde (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-benzyl-4-(oxetan-3-yl)piperidine.

This self-validating system relies on the differential reactivity of the borohydride reagent, ensuring a clean and high-yielding transformation that is broadly tolerant of various functional groups on both the aldehyde and piperidine components.

Applications in Drug Discovery: A Brief Case Study

The utility of combining piperidine and other heterocyclic scaffolds is well-documented in the literature. For instance, in the development of potent and selective PI3Kδ inhibitors for oncology, researchers synthesized a series of 4-(piperid-3-yl)amino substituted quinazolines.[16] In this case, the piperidine ring served as a key linker to orient the molecule within the enzyme's binding site, and its substitution pattern was critical for achieving high potency and isoform selectivity.[16] While this example uses a 3-substituted piperidine, the strategic principle is identical: using the piperidine as a robust, 3D scaffold to which other functionality can be appended. Replacing the amino-quinazoline with an oxetane would be a logical next step in such a program to further modulate physicochemical properties like solubility and metabolic stability, demonstrating the plug-and-play nature of this building block.

Conclusion

The this compound scaffold represents a confluence of privileged and modern design elements in medicinal chemistry. Its ready commercial availability, synthetic tractability, and profound ability to enhance key drug-like properties make it an exceptionally valuable building block. For researchers and drug development professionals, its incorporation into lead optimization campaigns is a scientifically sound strategy for creating differentiated clinical candidates with a higher probability of success. By leveraging this scaffold, chemists can effectively address common liabilities such as poor solubility and metabolic instability, thereby accelerating the journey from discovery to development.

References

-

PubChem. This compound | C8H15NO | CID 55264245. [Link]

-

Chemsigma. This compound | 1257294-01-1. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11537. [Link]

-

Jones, S. P., Foley, J. D., Williams, M. C., Abbatt, M., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936–7942. [Link]

-

Li, Y., Li, S., & Wang, W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e34–e45. [Link]

-

Martinez-Montero, S., & Paquin, J. F. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1335–1343. [Link]

-

Tatarewicz, S., Krakowiak, A., & Drach, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116891. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400–5405. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2020). Development of oxetane modified building blocks for peptide synthesis. PubMed. [Link]

-

Shultz, M. D. (2019). Physical Properties in Drug Design. ResearchGate. [Link]

-

Nandy, S., & al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4834. [Link]

-

Martinez-Montero, S., & Paquin, J.-F. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Wang, X., & al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

van der Heijden, L. M., & al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5160–5170. [Link]

-

ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]

-

Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 9(1), 196–207. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. 1257294-01-1|this compound|BLD Pharm [bldpharm.com]

- 10. This compound [1257294-01-1] | Chemsigma [chemsigma.com]

- 11. This compound | 1257294-01-1 [chemicalbook.com]

- 12. 2648948-73-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 13. 1523606-46-3|this compound oxalate(2:1)|BLD Pharm [bldpharm.com]

- 14. eMolecules Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | 1254115-22-4 | Fisher Scientific [fishersci.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical stability and reactivity of the 4-(Oxetan-3-yl)piperidine moiety

An In-Depth Technical Guide to the Chemical Stability and Reactivity of the 4-(Oxetan-3-yl)piperidine Moiety

Introduction: A Privileged Scaffold in Modern Drug Discovery

The this compound moiety has emerged as a significant structural motif in medicinal chemistry. It masterfully combines the three-dimensional (3D) geometry of the piperidine ring, a well-established privileged scaffold in numerous pharmaceuticals, with the unique physicochemical properties of the oxetane ring.[1][2] Piperidine provides a robust, saturated heterocyclic core that allows for precise vectoral orientation of substituents, while the oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile tool to fine-tune properties critical to drug development.[1][3]

This guide offers an in-depth exploration of the chemical stability and reactivity of the this compound core. Understanding these fundamental characteristics is paramount for researchers and drug development professionals seeking to leverage this moiety for the rational design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. We will delve into the causality behind its stability under various conditions and its reactivity towards common synthetic transformations, providing both field-proven insights and detailed experimental frameworks.

Section 1: Chemical Stability Profile

The overall stability of the this compound moiety is a synergistic outcome of its two constituent rings. While the piperidine ring is known for its general robustness, the oxetane ring, possessing significant ring strain (approximately 107 kJ/mol), introduces specific stability considerations.

Stability Across the pH Spectrum

The response of the moiety to acidic and basic conditions is dictated by the individual characteristics of the secondary amine and the cyclic ether.

-

Acidic Conditions: The piperidine nitrogen (a secondary amine) is basic and will be protonated under acidic conditions to form a piperidinium salt. The oxetane ring, however, is susceptible to acid-catalyzed ring-opening.[4][5] This reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The presence of even weak nucleophiles can lead to cleavage of the C-O bonds. Studies have shown that the regioselectivity of the attack on unsymmetrical oxetanes is influenced by both steric and electronic effects.[5] For the this compound core, nucleophilic attack would occur at the less sterically hindered C2 or C4 positions of the oxetane ring.

-

Basic Conditions: Both the piperidine and oxetane rings are generally stable under basic conditions. The oxetane ring is resistant to ring-opening by most bases, although very strong nucleophiles can force a reaction. The piperidine nitrogen will be in its free base form and available for nucleophilic reactions.

Thermal, Oxidative, and Reductive Stability

-

Thermal Stability: As saturated heterocyclic systems, both rings exhibit good thermal stability and can typically withstand elevated temperatures common in synthetic reactions without degradation.

-

Oxidative and Reductive Stability: The piperidine ring is generally stable to a wide range of reducing agents but can be susceptible to oxidation. The oxetane ether linkage is robust and not typically compromised by common reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).[1] However, potent hydride reagents such as lithium aluminum hydride (LiAlH₄) have been shown to open the oxetane ring.[6] The moiety is also stable to many common oxidizing agents.

Metabolic Stability: A Key Asset in Drug Design

A primary driver for incorporating the oxetane motif into drug candidates is the frequent enhancement of metabolic stability.[3][7]

-

Blocking Metabolic Hotspots: The oxetane ring can serve as a bioisostere for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][3] Its introduction can shield adjacent positions from enzymatic attack by cytochrome P450 (CYP) enzymes.

-

Modulation of Basicity: The oxetane ring exhibits a powerful inductive electron-withdrawing effect. When positioned at the 4-position of the piperidine ring (a γ-position relative to the nitrogen), it reduces the basicity (pKa) of the piperidine nitrogen by approximately 0.7 units.[1] This modulation of pKa can be critical for optimizing target engagement, reducing off-target effects (e.g., hERG liability), and improving pharmacokinetic properties like cell permeability and metabolic clearance.[8] While the piperidine ring itself can be a site of metabolism, altering its basicity can influence its interaction with metabolizing enzymes.[9]

Section 2: A Guide to Chemical Reactivity

The reactivity of this compound is characterized by two primary centers: the nucleophilic piperidine nitrogen and the electrophilic carbons of the strained oxetane ring.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for synthetic elaboration. Its nucleophilicity allows for a wide range of standard amine chemistries.

-

N-Alkylation, N-Acylation, and N-Sulfonylation: The nitrogen readily reacts with electrophiles such as alkyl halides, acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding N-substituted derivatives. These reactions are fundamental for incorporating the moiety into larger molecular scaffolds.

-

Reductive Amination: The piperidine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

-

Enamine Formation: Piperidine is widely used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation.[10]

Reactions of the Oxetane Ring

The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, which can be a deliberate synthetic strategy or an unintended degradation pathway.

-

Acid-Catalyzed Ring-Opening: This is the most prevalent reaction of the oxetane moiety. In the presence of a protic or Lewis acid, the ring is activated and readily opened by a wide array of nucleophiles, including water, alcohols, halides, and thiols.[4][6] This reaction proceeds via an SN2 mechanism, leading to the formation of a 1,3-difunctionalized propane derivative.

-

Nucleophilic Ring-Opening: While less common without acid catalysis, strong nucleophiles can directly attack the oxetane ring, again proceeding via an SN2 pathway at one of the ring carbons adjacent to the oxygen.[5]

Section 3: Physicochemical Property Summary

The interplay between the piperidine and oxetane rings results in a unique set of properties that can be strategically employed in drug design.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine - Wikipedia [en.wikipedia.org]